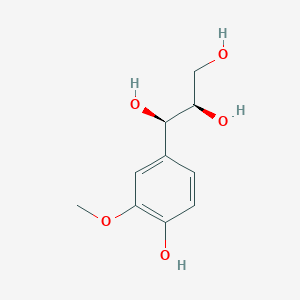

threo-Guaiacylglycerol

描述

Contextualization within Lignin (B12514952) Macromolecular Architecture

Lignin's structure is primarily derived from the polymerization of three main monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively. mdpi.comencyclopedia.pub These units are interconnected by a variety of carbon-carbon and ether linkages, with the β-O-4 (aryl-glycerol-β-aryl ether) linkage being the most predominant, accounting for 50-80% of all interunit bonds in lignin. mdpi.commdpi.com

Importance as a Lignin Model Compound in Biomass Research and Lignin Valorization

The complexity and heterogeneity of native lignin make it incredibly challenging to study directly. youtube.com Therefore, researchers extensively use lignin model compounds, which are simpler molecules representing specific substructures found within the lignin polymer. Threo-guaiacylglycerol (B1142452) and its derivatives, such as guaiacylglycerol-β-guaiacyl ether, serve as crucial model compounds for the prevalent β-O-4 linkage. researchgate.netnih.gov

By studying the behavior of these model compounds under various chemical and biological treatments, scientists can gain fundamental insights into the mechanisms of lignin depolymerization. youtube.com This knowledge is vital for developing efficient strategies for lignin valorization—the conversion of this low-value byproduct of the pulp and paper and biorefinery industries into high-value chemicals and materials. nih.govresearchgate.net Research on compounds like this compound helps in optimizing processes such as acid-catalyzed depolymerization and reductive catalytic fractionation to selectively break down lignin into valuable aromatic platform chemicals. rsc.orgnih.gov For instance, understanding the reactivity of this compound informs the design of catalysts and reaction conditions for cleaving the β-O-4 bond, a key step in producing monomers like 4-propanol guaiacol (B22219). nih.gov

Overview of Stereoisomeric Forms within Lignin Building Blocks (e.g., erythro and threo)

The β-O-4 linkage in lignin possesses two chiral centers, leading to the existence of two diastereomeric forms: erythro and threo. encyclopedia.pubtandfonline.com These stereoisomers differ in the relative configuration of the substituents on the α and β carbons of the propane (B168953) side chain. The distribution of these erythro and threo forms varies depending on the plant source. Softwood lignins generally contain roughly equal amounts of erythro and threo forms, whereas hardwood lignins are typically enriched in the erythro form. mdpi.comchalmers.se

The stereochemistry of the β-O-4 linkage has a profound impact on the reactivity of lignin. rsc.org For example, under alkaline pulping conditions, the erythro isomer has been shown to be more reactive and degrade faster than the threo isomer. rsc.orgtandfonline.com This difference in reactivity is a key factor in the higher delignification efficiency observed for hardwoods compared to softwoods under such conditions. rsc.org Conversely, studies on acid-catalyzed conversion have also revealed stereo-preferences, highlighting the importance of understanding the distinct chemical behavior of both erythro and threo isomers for the effective valorization of different lignin feedstocks. rsc.org The quantification of the erythro/threo ratio, often achieved through methods like ozonation, provides a critical structural characteristic of lignin. researchgate.net

Detailed Research Findings

| Feature | Description | Reference |

| Lignin Composition | Primarily composed of p-coumaryl, coniferyl, and sinapyl alcohols, forming H, G, and S units. | mdpi.comencyclopedia.pub |

| Most Abundant Linkage | The β-O-4 aryl ether linkage constitutes 50-80% of all interunit bonds. | mdpi.commdpi.com |

| Model Compound | This compound serves as a model for the β-O-4 linkage. | researchgate.netnih.gov |

| Stereoisomers | The β-O-4 linkage exists as erythro and threo diastereomers. | encyclopedia.pubtandfonline.com |

| Distribution in Wood | Softwoods have nearly equal erythro and threo forms; hardwoods are richer in the erythro form. | mdpi.comchalmers.se |

| Reactivity Difference | The erythro isomer is generally more reactive than the threo isomer in alkaline pulping. | rsc.orgtandfonline.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKFUSLVUZISST-PSASIEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453870 | |

| Record name | 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84799-27-9 | |

| Record name | 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Stereochemical Considerations of Threo Guaiacylglycerol

Diastereomeric Analysis of threo- and erythro-Configurations

The terms erythro and threo are used to describe the relative configuration of two adjacent stereocenters. In the context of guaiacylglycerol-β-guaiacyl ether, a common lignin (B12514952) model compound, these prefixes denote the spatial arrangement of the hydroxyl group at Cα and the aryloxy group at Cβ. In a Fischer projection, if these two bulky substituents are on the same side of the carbon backbone, it is the erythro isomer, and if they are on opposite sides, it is the threo isomer. chiralpedia.comchemistrysteps.com

The ratio of threo to erythro forms within the lignin polymer is not arbitrary and varies depending on the plant source. Softwood lignins typically contain nearly equal amounts of erythro and threo forms, whereas hardwood lignins are characterized by a predominance of the erythro isomer. researchgate.netresearchgate.net This difference in diastereomeric ratio has been correlated with the syringyl (S) to guaiacyl (G) ratio of the lignin. researchgate.netresearchgate.net A higher proportion of syringyl units, which is characteristic of hardwood lignins, is associated with a higher proportion of the erythro form. researchgate.netnih.gov For instance, a strong correlation (R²=0.99) has been observed between the S/G ratio and the proportion of the erythro form. researchgate.net In contrast, gymnosperms (softwoods) typically exhibit an erythro to threo ratio of approximately 0.5, indicating equal amounts of both diastereomers. researchgate.net

The separation of these diastereomers can be achieved through methods like ion exchange chromatography, which allows for the isolation of pure erythro and threo forms of guaiacylglycerol-β-guaiacyl ether. researchgate.net The distinct stereochemistry of these isomers also influences their reactivity. For example, during alkaline delignification, the rate of β-O-4 bond cleavage is different for the two isomers, with the erythro isomer generally degrading faster than the threo isomer in guaiacyl-type model compounds. researchgate.netnih.gov

Spectroscopic Characterization of threo-Guaiacylglycerol (B1142452) and its Derivatives (e.g., NMR Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and differentiation of threo and erythro diastereomers of guaiacylglycerol (B1216834) and its derivatives. biocrick.comacs.org Both ¹H and ¹³C NMR provide key insights into the stereochemistry of these compounds.

A particularly useful method for distinguishing between the two isomers involves analyzing the chemical shift differences (Δδ) of the diastereotopic methylene (B1212753) protons at the C-3 (or Cγ) position in the ¹H NMR spectrum. rsc.org Studies have shown that in certain deuterated solvents like DMSO-d₆, the threo configuration exhibits a significantly larger Δδ value for these protons compared to the erythro configuration. rsc.org This difference in chemical shifts arises from the different spatial orientations of the substituents on the glycerol (B35011) side chain, which affects the magnetic environment of the neighboring protons.

The following table summarizes the observed chemical shift differences for the diastereotopic methylene protons (H-3) in threo and erythro isomers in various deuterated solvents. rsc.org

| Solvent | threo Configuration (ppm) | erythro Configuration (ppm) |

|---|---|---|

| Methanol-d₄ | 0.13 | 0.07 |

| Acetone-d₆ | 0.12 | 0.00 |

| Pyridine-d₅ | 0.15 | 0.00 |

| DMSO-d₆ | 0.21 | 0.06 |

| CDCl₃ | 0.09 | 0.07 |

¹³C NMR spectroscopy also provides valuable information for distinguishing between the threo and erythro isomers. researchgate.netajol.info The chemical shifts of the carbon atoms in the glycerol side chain, particularly C-7 (Cα) and C-8 (Cβ), are sensitive to the stereochemistry. researchgate.net These differences in chemical shifts can be used to estimate the ratio of threo to erythro forms in lignin samples. grafiati.com The synthesis of guaiacylglycerol-β-guaiacyl ether and its characterization by ¹H-NMR and 2D-NMR HSQC have been reported, providing detailed spectral data for these model compounds. ncsu.edu

Influence of Stereochemistry on Lignin Polymerization and Overall Macromolecular Structure

The stereochemistry of the β-O-4 linkage, specifically the ratio of threo to erythro forms, has a significant impact on the three-dimensional structure and properties of the lignin polymer. rsc.orgresearchgate.net The different spatial arrangements of the substituents in the threo and erythro isomers lead to distinct conformational preferences. researchgate.net

The process of lignin polymerization itself is stereochemically controlled to some extent. nih.gov The type of aromatic ring (syringyl or guaiacyl) present in the monolignol precursors influences the resulting threo/erythro ratio of the β-O-4 linkages formed. nih.gov This suggests that the enzymatic or chemical reactions involved in lignin biosynthesis have a degree of stereoselectivity. The resulting macromolecular structure, with its specific distribution of threo and erythro units, will have implications for the interactions of lignin with other cell wall components and for its reactivity in industrial processes such as pulping and biorefining. researchgate.netmdpi.com

Biosynthetic Pathways and Enzymatic Formation of Threo Guaiacylglycerol

Monolignol Coupling Mechanisms Leading to β-O-4 Linkages

The formation of guaiacylglycerol (B1216834) and its incorporation into the lignin (B12514952) polymer fundamentally relies on the oxidative coupling of monolignols, primarily coniferyl alcohol. This process is initiated by the enzymatic oxidation of the monolignol's phenolic hydroxyl group, generating a phenoxy radical. nih.govoup.com This radical is delocalized across the molecule, existing in several resonance forms. The subsequent coupling of these radicals is a key step in forming the various inter-unit linkages found in lignin.

The β-O-4 (β-aryl ether) linkage is the most abundant type of bond in lignin, accounting for a significant portion of all linkages. researchgate.netresearchgate.net The formation of a β-O-4 linkage occurs through the cross-coupling of a monolignol radical with the growing lignin polymer. nih.govresearchgate.net Specifically, the β-radical of a monolignol, such as coniferyl alcohol, couples with a phenolic oxygen radical (at the 4-position) of another monolignol or an oligolignol. This reaction results in the formation of a quinone methide intermediate. Subsequent nucleophilic attack by water at the α-position of the quinone methide leads to the formation of the guaiacylglycerol-β-aryl ether structure, regenerating the phenolic hydroxyl group and allowing for further polymerization. researchgate.net

While dimerization of monolignols can occur, studies have shown that the regioselectivity of coupling differs between dimerization and cross-coupling with a growing polymer. In the dimerization of coniferyl alcohol, the formation of the β-5 linkage is slightly favored over the β-O-4 linkage. However, during the cross-coupling process characteristic of lignin polymerization, the formation of the β-O-4 linkage is predominantly favored. researchgate.net This highlights the importance of the existing polymer chain in directing the coupling mechanism.

The unsubstituted para-hydroxyl group of the monolignol is critical for this process, as it is the site of initial oxidation to form the necessary phenoxy radical. nih.govoup.com Any modification, such as 4-O-methylation, prevents the monolignol from participating in this oxidative coupling and subsequent polymerization. oup.com

Role of Oxidative Enzymes (e.g., Peroxidases) in Stereoselective Dimerization

The oxidative coupling of monolignols is catalyzed by oxidative enzymes, primarily peroxidases and laccases, which are present in the plant cell wall where lignification occurs. researchgate.net These enzymes facilitate the formation of monolignol radicals, which then undergo coupling reactions.

Peroxidases, such as horseradish peroxidase, are commonly used in in vitro models to study lignin formation. nih.gov These enzymes, in the presence of hydrogen peroxide (H₂O₂), oxidize monolignols to their corresponding radicals. nih.gov While the enzymatic reaction initiates the process, the subsequent coupling of these radicals has long been considered a random chemical process. However, evidence suggests that the stereochemistry of the resulting dimers, such as the threo and erythro forms of guaiacylglycerol-β-coniferyl ether, can be influenced by the reaction conditions and the presence of other factors.

The formation of threo-guaiacylglycerol (B1142452) involves the specific stereochemical outcome of the β-O-4 coupling reaction. Studies on the formation of β-O-4 linked dimers have shown that both threo and erythro isomers are formed. The ratio of these diastereomers can be influenced by the specific monolignols involved and the reaction environment. For instance, in the formation of guaiacylglycerol-β-aryl ether structures, the threo isomer is often preferentially formed. researchgate.net

While the enzymes themselves may not directly control the stereoselectivity of the radical-radical coupling, they play a crucial role in generating the radical precursors. Some research suggests that the enzyme surface or other proteins could play a role in orienting the monolignols prior to oxidation, thereby influencing the outcome of the coupling reaction. Furthermore, enzymes like manganese peroxidase can initiate monolignol polymerization through a redox shuttle mechanism, where the enzyme does not directly contact the monolignol, suggesting indirect enzymatic influence on the polymerization process. nih.gov

In Vitro and In Vivo Biosynthetic Studies of this compound Formation

The biosynthesis of this compound has been investigated through both in vitro (in a test tube) and in vivo (in a living organism) studies. These approaches have provided valuable insights into the mechanisms and stereochemistry of its formation.

In Vitro Studies:

In vitro systems are frequently used to model the process of lignification. nih.gov A common in vitro method involves the dehydrogenative polymerization of coniferyl alcohol using an oxidative enzyme like horseradish peroxidase and hydrogen peroxide. nih.govoup.com These experiments have successfully produced oligolignols, including dimers with the β-O-4 linkage, confirming the fundamental chemical principles of monolignol coupling. nih.gov

Synthetic approaches have also been developed to prepare specific diastereomers of guaiacylglycerol-β-aryl ethers, including the threo form. researchgate.netscispace.com These synthetic models are crucial for analytical purposes and for studying the chemical properties of these linkages. For example, methods have been established for the synthesis of both erythro and threo forms of guaiacylglycerol β-guaiacyl ether. scispace.com

In vitro studies have also been instrumental in demonstrating the role of dirigent proteins. Experiments combining a dirigent protein, an oxidative enzyme (like a laccase), and coniferyl alcohol have shown the stereoselective formation of specific lignan (B3055560) dimers. core.ac.uk While similar definitive in vitro reconstitution of this compound formation directed by a specific dirigent protein is still an area of investigation, these studies provide a powerful framework for dissecting the molecular components of lignification.

In Vivo Studies:

In vivo studies, often involving feeding experiments with labeled precursors in plants like Eucommia ulmoides, have provided direct evidence for the biosynthetic pathways of β-O-4 linked neolignans. researchgate.net These studies have demonstrated the diastereoselective formation of these compounds within the plant. For instance, investigations into the biosynthesis of guaiacylglycerol-8-O-4'-(sinapyl alcohol) ether and syringylglycerol-8-O-4'-(sinapyl alcohol) ether have revealed a preference for the formation of the erythro isomer in these specific cases, highlighting the precise stereochemical control that exists within the plant. researchgate.net

The analysis of oligolignols extracted from lignifying tissues, such as poplar xylem, provides a snapshot of the ongoing polymerization process. nih.gov These studies have identified numerous dimers, trimers, and tetramers, with a high frequency of β-O-4 linkages, which is consistent with the chemical cross-coupling reactions between a monomer and a growing oligomer. nih.gov The identification of compounds like this compound-8-O-4'-(coniferyl alcohol) ether (tGGCE) from natural sources further validates its formation in vivo. researchgate.net

The combination of in vitro and in vivo models allows for a comprehensive understanding of this compound biosynthesis. In vitro systems permit the study of individual components and reactions in a controlled environment, while in vivo studies confirm the physiological relevance and the intricate regulation of these processes within the complex milieu of the plant cell wall. mdpi.comnih.gov

Interactive Data Tables

Table 1: Key Enzymes and Proteins in this compound Biosynthesis

| Name | Type | Function |

| Peroxidases | Oxidative Enzyme | Generates monolignol radicals from monolignols and H₂O₂. nih.gov |

| Laccases | Oxidative Enzyme | Generates monolignol radicals from monolignols and O₂. core.ac.ukoup.com |

| Dirigent Proteins | Non-enzymatic Protein | Guides the stereoselective coupling of monolignol radicals. core.ac.ukoup.com |

Table 2: Summary of In Vitro vs. In Vivo Findings

| Study Type | Key Findings | Examples |

| In Vitro | - Monolignol radicals couple to form β-O-4 linkages.- Oxidative enzymes initiate polymerization.- Dirigent proteins can control stereoselectivity. | Dehydrogenative polymerization of coniferyl alcohol. nih.gov Reconstitution of lignan synthesis with dirigent proteins. core.ac.uk |

| In Vivo | - Diastereoselective formation of β-O-4 neolignans is observed.- Complex mixtures of oligolignols are present in lignifying tissues.- Dirigent proteins are essential for proper lignin deposition in specific tissues like the Casparian strip. plantae.org | Feeding experiments with labeled monolignols in Eucommia ulmoides. researchgate.net Analysis of oligolignols in poplar xylem. nih.gov |

Role of Threo Guaiacylglycerol in Plant Cell Wall Assembly and Lignification

Integration of Guaiacylglycerol (B1216834) Units into Lignin (B12514952) Polymer Networks

The biosynthesis of lignin involves the polymerization of monolignols, with coniferyl alcohol being the primary precursor for guaiacyl (G) lignin. ontosight.ai This process is catalyzed by enzymes like peroxidases and laccases, which facilitate the formation of a complex, irregular polymer. ontosight.aiusp.br Guaiacylglycerol units, derived from coniferyl alcohol, are integrated into the growing lignin network primarily through the formation of β-O-4 (aryl-glycerol-β-aryl ether) linkages. mdpi.comresearchgate.net These β-O-4 linkages are the most abundant type of bond in lignin, accounting for over 50% of all linkages in softwood lignin. mdpi.comncsu.edu

The formation of these ether bonds is a key step in lignin polymerization, creating a three-dimensional network that provides rigidity to the plant cell wall. mdpi.comresearchgate.net The threo isomer of guaiacylglycerol-β-guaiacyl ether is one of the diastereomers formed during this process. The stereochemistry of these units, specifically the erythro/threo ratio, can influence the properties of the resulting lignin polymer. researchgate.net The integration process is not entirely random; the existing cell wall matrix appears to influence the oxidative coupling of the monolignols, leading to a highly orchestrated deposition of lignin. nih.gov The chemical environment, including the presence of other monolignols and the growing polymer chain, dictates the formation of various linkages, with the β-O-4 linkage involving guaiacylglycerol being a cornerstone of the lignin structure.

Interactions with Polysaccharide Components (e.g., Cellulose (B213188), Hemicelluloses)

Guaiacylglycerol units within the lignin polymer are not isolated but interact extensively with the polysaccharide components of the cell wall, namely cellulose and hemicelluloses. These interactions lead to the formation of Lignin-Carbohydrate Complexes (LCCs), which are crucial for the cohesion and structural integrity of the cell wall. nih.govnih.gov Covalent bonds, such as benzyl (B1604629) ethers, benzyl esters, and phenyl glycosides, have been identified as linking lignin to carbohydrates. nih.gov

Molecular dynamics simulations have been employed to study the adsorption of a threo-guaiacyl-β-O-4 dimer onto a cellulose surface. nih.gov These studies reveal that the deposition of lignin precursors onto cellulose fibers is energetically favorable, with lignin's aromatic rings showing a tendency to align parallel to the cellulose surface. nih.gov This "flat" adsorption geometry is a result of stacking interactions between the aromatic rings of lignin and the C-H groups of cellulose. nih.gov

Hemicelluloses, which are more structurally diverse than cellulose, also form significant linkages with lignin. In softwoods, the primary hemicellulose, galactoglucomannan, is known to be associated with lignin. nih.govcelignis.com In grasses, ferulic acid can act as a bridge, cross-linking arabinoxylan (a type of hemicellulose) to lignin. mdpi.com The formation of these LCCs, involving guaiacylglycerol units, effectively cements the different polymeric components of the cell wall together, creating a robust and recalcitrant composite material. nih.govyoutube.com The nature and frequency of these LCCs can be influenced by factors such as temperature during cell wall formation. rsc.org

Implications for Cell Wall Development and Structural Integrity

The incorporation of threo-guaiacylglycerol (B1142452) into the lignin polymer has profound implications for the development and structural properties of the plant cell wall. Lignification, the process of depositing lignin within the polysaccharide matrix, is a key step in the maturation of specialized plant cells like those found in xylem and sclerenchyma. nih.govnih.gov This process provides the necessary rigidity for mechanical support, allowing plants to grow upright, and confers hydrophobicity to the cell walls of water-conducting tissues, which is essential for efficient water transport. nih.govfrontiersin.org

The dense, cross-linked network created by the polymerization of guaiacylglycerol and other monolignols reinforces the cell wall, making it resistant to both mechanical stress and biological degradation. mdpi.com The structural integrity of the entire plant is heavily reliant on the properties of these lignified cell walls. nih.gov For instance, genetic modifications that alter lignin content or composition can lead to collapsed xylem vessels and reduced mechanical strength. nih.govnrel.gov The specific arrangement and bonding of guaiacylglycerol units, including the formation of β-O-4 linkages and LCCs, are thus critical determinants of the cell wall's final architecture and its ability to perform its physiological functions. mdpi.comresearchgate.net

The table below summarizes the key structural linkages involving guaiacylglycerol and their contribution to cell wall properties.

| Linkage Type | Interacting Components | Significance for Cell Wall |

| β-O-4 Ether Linkage | Guaiacylglycerol - Lignin Polymer | Primary bond for lignin polymer elongation, contributing to the polymer's size and complexity. mdpi.comncsu.edu |

| Lignin-Carbohydrate Complexes (LCCs) | Guaiacylglycerol (within lignin) - Cellulose/Hemicellulose | Covalently links lignin to polysaccharides, enhancing cell wall cohesion and recalcitrance. nih.govnih.gov |

| Stacking Interactions | Aromatic rings of guaiacylglycerol - C-H groups of cellulose | Non-covalent interaction that influences the orientation and deposition of lignin on cellulose surfaces. nih.gov |

Comparative Analysis in Different Plant Species and Lignin Types

The abundance and role of this compound units vary across different plant species and lignin types. Lignin is broadly classified into three main types based on the monolignols that compose it: G-lignin (from coniferyl alcohol), S-lignin (from sinapyl alcohol), and H-lignin (from p-coumaryl alcohol). mdpi.commdpi.com

Softwoods (Gymnosperms): Softwood lignin is primarily composed of G-units, with a smaller amount of H-units. researchgate.netnovapublishers.com Consequently, this compound structures are a predominant feature of softwood lignin. The β-O-4 linkage is the most frequent bond in softwoods, making the study of guaiacylglycerol-β-guaiacyl ether a relevant model for understanding softwood lignin structure and reactivity. mdpi.comncsu.edu Softwoods generally have a higher lignin content than hardwoods. celignis.comresearchgate.net

Hardwoods (Angiosperms): Hardwood lignin is typically a mix of G and S units, with S-units often being more abundant. researchgate.netnovapublishers.com While guaiacylglycerol units are still present, their relative proportion is lower compared to softwoods due to the presence of syringyl units. The ratio of syringyl to guaiacyl (S/G) units is a key characteristic of hardwood lignin and influences its properties. researchgate.netnovapublishers.com A higher S/G ratio is generally associated with more β-O-4 linkages and a less condensed lignin structure, which can affect its degradability. researchgate.net

Grasses (Monocots): Grass lignin is composed of G, S, and H units. mdpi.com A unique feature of grass cell walls is the presence of p-coumarates and ferulates, which can be incorporated into the lignin polymer and also form cross-links with hemicelluloses. mdpi.commdpi.com This results in a more complex and heterogeneous lignin structure compared to wood lignins.

The table below provides a comparative overview of lignin characteristics in different plant types, highlighting the context of guaiacylglycerol.

| Plant Type | Predominant Lignin Units | Relative Abundance of Guaiacylglycerol | Key Structural Features |

| Softwoods | Guaiacyl (G) | High | High content of G-units and condensed structures. celignis.comresearchgate.net |

| Hardwoods | Guaiacyl (G) and Syringyl (S) | Moderate to Low | Variable S/G ratio influences lignin reactivity. researchgate.netnovapublishers.com |

| Grasses | Guaiacyl (G), Syringyl (S), and p-Hydroxyphenyl (H) | Moderate | Contains hydroxycinnamates (ferulates, p-coumarates) leading to extensive cross-linking. mdpi.commdpi.com |

The ratio of erythro to threo isomers of the β-O-4 linkage can also differ between softwoods and hardwoods, and this ratio is correlated with the S/G ratio, further influencing the chemical properties and reactivity of the lignin. researchgate.netresearchgate.net

Biocatalytic and Chemical Degradation Mechanisms of Threo Guaiacylglycerol

Enzymatic Depolymerization via β-Etherase Pathways

The enzymatic degradation of threo-guaiacylglycerol (B1142452) and related lignin (B12514952) structures is primarily carried out by a class of enzymes known as β-etherases. nih.govfrontiersin.org These enzymes are key to the biological breakdown of lignin, a process of significant interest for converting plant biomass into valuable chemicals and biofuels. frontiersin.orgrsc.org The β-etherase pathway involves a series of enzymatic steps that selectively cleave the resilient β-O-4 aryl ether bonds. frontiersin.orgrsc.org This targeted approach allows for the specific breakdown of lignin, yielding valuable low-molecular-mass aromatic compounds. frontiersin.org

The process is initiated by the depolymerization of the larger lignin polymer into smaller fragments, which are then taken up by microorganisms. microbenotes.com Inside the cell, a cascade of enzymes works to break specific linkages. microbenotes.com The cleavage of the β-O-4 ether bond is a critical and often rate-limiting step in this process. microbenotes.com Bacterial systems, particularly from Sphingomonads, have been extensively studied and shown to possess efficient β-etherase systems. frontiersin.orgasm.org

Characterization of Dehydrogenases and Glutathione (B108866) S-Transferases

The enzymatic cleavage of the β-O-4 linkage in compounds like this compound is a multi-step process requiring the coordinated action of several enzymes, primarily dehydrogenases and glutathione S-transferases (GSTs). rsc.orgrsc.org

The pathway begins with the oxidation of the α-hydroxyl group of the guaiacylglycerol-β-guaiacyl ether (GGE) molecule by a NAD+-dependent Cα-dehydrogenase, such as LigD. rsc.orgasm.orgrsc.org This initial oxidation is a prerequisite for the subsequent ether bond cleavage. researchgate.net

Following the dehydrogenase-catalyzed oxidation, a β-etherase, which is a type of glutathione S-transferase, catalyzes the nucleophilic attack of glutathione (GSH) on the β-carbon of the oxidized intermediate. nih.govnih.gov This results in the cleavage of the β-O-4 aryl ether bond and the formation of a glutathionylated aromatic product and guaiacol (B22219). rsc.orgnih.gov The GSTs involved in this pathway, such as LigE, LigF, and LigG from Sphingobium sp. SYK-6, have been well-characterized. rsc.orgrsc.orgnih.gov These enzymes exhibit high selectivity for their substrates and are crucial for the efficient breakdown of lignin-derived dimers. nih.govnih.gov While GSTs are broadly known for their role in detoxification, their function in lignin degradation highlights their metabolic versatility. nih.gov

Table 1: Key Enzymes in the β-Etherase Pathway and Their Functions

| Enzyme Class | Specific Enzyme Example | Function in Pathway |

| Cα-Dehydrogenase | LigD | Oxidation of the α-hydroxyl group of GGE. rsc.orgasm.orgrsc.org |

| Glutathione S-Transferase (β-etherase) | LigE, LigF | Catalyzes the cleavage of the β-O-4 ether bond. rsc.orgnih.gov |

| Glutathione Lyase | LigG | Removes glutathione from the resulting aromatic product. nih.gov |

Stereopreference in Enzymatic Cleavage of Diastereomers

A significant aspect of the β-etherase pathway is its stereospecificity. The β-O-4 linkage in guaiacylglycerol-β-guaiacyl ether creates a chiral center at the β-carbon, leading to the existence of different stereoisomers. nih.gov The enzymes involved in the degradation pathway exhibit a distinct preference for one stereoisomer over the other.

Research has shown that different β-etherases target specific enantiomers of the substrate. For instance, in Sphingobium sp. SYK-6, the β-etherase LigE specifically attacks the β(R)-isomer of the β-O-4 ether linkage, while LigF targets the β(S)-isomer. frontiersin.orgnih.gov This stereospecificity ensures the complete degradation of the racemic mixture of lignin-derived compounds.

This enantioselective cleavage is a common feature among bacterial β-etherases. nih.govnih.gov The strict stereopreference of these enzymes underscores the highly evolved and specific nature of microbial lignin degradation pathways. The ability of a single organism to produce multiple β-etherases with complementary stereoselectivity highlights the efficiency of these biological systems in breaking down the complex and heterogeneous structure of lignin. nih.gov

Chemical Degradation Processes and Model Compound Studies

In addition to enzymatic methods, the chemical degradation of this compound has been extensively studied to understand the stability of the β-O-4 linkage under various conditions. These studies provide insights into the mechanisms of lignin depolymerization during industrial processes such as pulping and biorefining.

Homolytic Cleavage of β-O-4 Linkages

Homolytic cleavage involves the breaking of a chemical bond where each fragment retains one of the originally bonded electrons. In the context of this compound, the β-O-4 ether bond can undergo homolytic cleavage under thermal stress. Pyrolysis studies of guaiacylglycerol-β-guaiacyl ether have shown that at lower temperatures, the primary reaction is the homolytic cleavage of the Cβ-O bond, yielding guaiacol as a major product. ncsu.edu As the temperature increases, concerted decomposition reactions also occur, leading to a more complex mixture of products. ncsu.edu The presence of a polar solvent can suppress these homolytic reactions. mdpi.com

Acid-Catalyzed Degradation Pathways

Acid catalysis is a common method for lignin depolymerization. acs.org Studies on model compounds like guaiacylglycerol-β-guaiacyl ether have revealed the pathways of acid-catalyzed degradation. The process typically begins with the protonation of the α-hydroxyl group, followed by dehydration to form a benzylic carbocation intermediate. acs.org This intermediate can then undergo cleavage of the β-O-4 ether bond. acs.org The rate of this acid-catalyzed cleavage is significantly faster for phenolic model compounds compared to non-phenolic ones. acs.org The reaction can proceed through different pathways, leading to various products depending on the specific reaction conditions. acs.orgresearchgate.net

Influence of pH and Solvent Conditions on Degradation Stereopreference

The pH and solvent environment can significantly influence the degradation of this compound. Studies have shown that the stability of guaiacylglycerol-β-guaiacyl ether is pH-dependent. mdpi.com In aqueous solutions, the compound is relatively stable at both acidic and neutral pH at room temperature. mdpi.com

The choice of solvent can also affect the reaction pathways. For instance, the addition of water to an ethanol (B145695) solution during zeolite-catalyzed cleavage can alter the reaction pathway. mdpi.com The selectivity of chemical reactions, including those involving chiral molecules, can be influenced by the mobile phase pH and the type of organic solvent used. nih.gov While specific data on the influence of pH and solvent on the stereo-preference of the chemical degradation of this compound is limited in the provided search results, the general principles of reaction chemistry suggest that these factors would likely play a role in favoring the formation of certain stereoisomers of degradation products.

Microbial Catabolism and its Significance for Lignin Valorization Strategies

The microbial breakdown of this compound, a key model compound representing the prevalent β-O-4 aryl ether linkages in lignin, is a cornerstone of lignin valorization strategies. rsc.orgnih.gov Bacteria, in particular, have evolved sophisticated enzymatic systems to cleave these linkages and funnel the resulting aromatic monomers into their central metabolism. nih.govnih.gov This process is not only fundamental to the natural carbon cycle but also holds immense potential for the biotechnological production of value-added chemicals from lignin, a renewable and abundant biopolymer. researchgate.netmdpi.com

A variety of bacterial species have been identified and studied for their ability to degrade guaiacylglycerol (B1216834) and its derivatives. These microorganisms employ a range of catabolic pathways, often involving initial oxidation and subsequent cleavage of the β-ether bond. The efficiency and stereospecificity of these pathways can vary significantly between different bacterial strains.

One of the most well-characterized pathways for the catabolism of guaiacylglycerol-β-guaiacyl ether is found in Sphingomonas paucimobilis SYK-6. This bacterium utilizes a series of enzymes to break down the β-O-4 linkage. The process is initiated by a Cα-dehydrogenase (LigD), which oxidizes the α-hydroxyl group of the substrate. researchgate.netrsc.org This is followed by the action of a β-etherase (LigF or LigE), which catalyzes the reductive cleavage of the β-O-4 bond, and a glutathione-S-transferase (LigG) that releases guaiacol. researchgate.netrsc.orgnih.gov The resulting monomers are then further metabolized through pathways like the protocatechuate 4,5-cleavage pathway. researchgate.net

The table below summarizes the key enzymes from Sphingobium sp. SYK-6 involved in the initial breakdown of a lignin model substrate, 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol.

Table 1: Key Enzymes in the Microbial Catabolism of a β-O-4 Lignin Model Compound by Sphingobium sp. SYK-6

| Enzyme | Function | Co-substrate/Co-factor | Reference |

|---|---|---|---|

| LigD | Cα-dehydrogenase | NAD+ | researchgate.netrsc.org |

| LigF | β-etherase (stereospecific for β(S)-enantiomers) | Glutathione (GSH) | rsc.orgnih.gov |

| LigE | β-etherase (stereospecific for β(R)-enantiomers) | Glutathione (GSH) | nih.gov |

| LigG | Glutathione lyase | - | researchgate.netrsc.org |

Research has also shed light on the catabolic activities of other bacteria. For instance, Pseudomonas cepacia 122 can grow on guaiacylglycerol-β-guaiacyl ether, and its enzymatic system is inducible. nih.gov Intermediates identified in its breakdown of this compound, such as guaiacol, guaiacoxyethanol, vanillin (B372448), and vanillic acid, suggest a Cα-Cβ splitting mechanism. nih.gov Similarly, mixed rumen bacteria have demonstrated the ability to anaerobically degrade veratrylglycerol-β-guaiacyl ether, cleaving the β-arylether bond to produce compounds like guaiacoxyacetic acid, 2-(o-methoxyphenoxy)ethanol, and vanillic acid. nih.gov

More recent studies have explored the capabilities of other bacterial strains. Burkholderia xenovorans LB400 and Rhodococcus jostii RHA1 have shown a minor but statistically significant ability to degrade guaiacylglycerol-β-guaiacyl ether. mdpi.com The extracellular media of Pseudomonas putida JAB1 and Rhodococcus jostii RHA1 contain dye-decolorizing peroxidases (DyP) that contribute to lignin breakdown. mdpi.com

The significance of understanding these microbial catabolic pathways lies in their potential application for lignin valorization. The goal is to funnel the diverse aromatic compounds released from lignin depolymerization into a few central intermediates, such as vanillate (B8668496) and syringate. nih.govresearchgate.net These intermediates can then be converted into valuable products through further microbial or chemical catalysis. mdpi.compnas.org The development of engineered microorganisms with optimized catabolic pathways is a key area of research aimed at creating efficient and sustainable biorefineries. nih.gov

The table below provides a summary of various microorganisms and their observed degradation products from guaiacylglycerol and related model compounds.

Table 2: Microbial Degradation of Guaiacylglycerol and Related Model Compounds

| Microorganism/System | Substrate | Key Degradation Products | Reference |

|---|---|---|---|

| ***Pseudomonas cepacia* 122** | Guaiacylglycerol-β-guaiacyl ether | Guaiacol, Guaiacoxyethanol, Vanillin, Vanillic acid | nih.gov |

| Mixed rumen bacteria | Veratrylglycerol-β-guaiacyl ether | Guaiacoxyacetic acid, 2-(o-methoxyphenoxy)ethanol, Vanillic acid, Vanillin | nih.gov |

| ***Burkholderia xenovorans* LB400** | Guaiacylglycerol-β-guaiacyl ether | Minor degradation observed | mdpi.com |

| ***Rhodococcus jostii* RHA1** | Guaiacylglycerol-β-guaiacyl ether | Minor degradation observed | mdpi.com |

| ***Sphingobium sp.* SYK-6** | 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol | Guaiacol and other monomers | researchgate.netrsc.org |

By harnessing the power of microbial catabolism, researchers are paving the way for a bio-based economy where lignin, a largely underutilized waste product, can be transformed into a valuable resource for the production of aromatic chemicals. nih.govnih.gov

Synthetic Methodologies for Threo Guaiacylglycerol and Its Analogs

Stereoselective Total Synthesis of Guaiacylglycerol-β-Aryl Ethers

The β-O-4 aryl ether linkage is the most abundant in lignin (B12514952), making the synthesis of guaiacylglycerol-β-aryl ethers a key target for chemists. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing specific stereoisomers, namely the erythro and threo forms.

Initial synthetic approaches often resulted in mixtures of erythro and threo diastereomers. researchgate.net For instance, one method involved the acid-catalyzed rearrangement of a starting material, followed by reduction with sodium borohydride, which predominantly yielded the erythro form. researchgate.net However, achieving a preference for the threo isomer has been a focus of more recent research. Studies have shown that the stereochemical outcome of the reaction that forms the β-O-4 linkage can be influenced by various factors, including the pH of the reaction medium. For example, the reaction of a p-quinone methide (QM), a key intermediate in lignin biosynthesis, with water at different pH values can lead to a preference for the threo isomer in certain dimeric β-O-4 structures. researchgate.netresearchgate.net

A notable strategy for the stereoselective synthesis of related complex structures, such as bis-tetrahydrofuran acetogenins, has employed a protecting group-dependent, chelate-controlled intramolecular amide enolate alkylation. nih.gov This highlights the sophisticated methods being developed to achieve high levels of stereocontrol in the synthesis of complex natural product-like molecules.

Strategies for Diastereomer Separation and Purification

Given that many synthetic routes produce a mixture of diastereomers, effective separation and purification techniques are essential. Several chromatographic methods have been successfully employed to separate the erythro and threo forms of guaiacylglycerol (B1216834) and its derivatives.

Ion exchange chromatography has proven to be an effective method for the complete separation of erythro and threo isomers of 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenyl)-1,3-propanediol. researchgate.net This technique, which separates molecules based on their charge, can be adapted for lignin model compounds by forming borate (B1201080) complexes. researchgate.net

High-Performance Liquid Chromatography (HPLC) , particularly semi-preparative HPLC, is another powerful tool. In one instance, a mixture of erythro- and threo-guaiacyl glycerol (B35011) was successfully separated using a mobile phase of methanol (B129727) and water. oup.com

Capillary Electrophoresis (CE) has emerged as a sensitive and fast alternative for separating the four diastereomers of guaiacyl glycerol. oup.com By using a chiral selector like HP-β-CD, baseline separation of all four diastereomers can be achieved. The separation can be optimized by adjusting parameters such as the concentration of the background electrolyte, the applied voltage, and the temperature. oup.com

For some diastereomeric pairs that are difficult to separate by chromatography, mechanical separation of their crystals under a microscope has been demonstrated as a viable, albeit labor-intensive, method. rsc.org

Below is a table summarizing the different separation techniques:

| Separation Technique | Principle | Application Example | Reference |

| Ion Exchange Chromatography | Separation based on charge | Separation of erythro and threo forms of 1,3-diol lignin model compounds as borate complexes. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with stationary phase | Purification of erythro- and threo-guaiacyl glycerol. | oup.com |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility and partitioning in a chiral selector | Enantiomeric separation of the four diastereomers of guaiacyl glycerol. | oup.com |

| Mechanical Separation | Physical separation of distinct crystals | Separation of single crystals of ephd diastereomers. | rsc.org |

Development of Advanced Lignin Model Compounds for Research

To better understand the complex structure and reactivity of lignin, researchers continuously develop and utilize advanced lignin model compounds. Threo-guaiacylglycerol (B1142452) and its β-aryl ether derivatives are foundational models, but more complex structures are needed to probe specific aspects of lignin chemistry. researchgate.net

For example, guaiacylglycerol-β-guaiacyl ether (GGE) serves as a fundamental model for the β-O-4 linkage. researchgate.net To investigate the role of the phenolic hydroxyl group, a methylated analog, veratrylglycerol-β-guaiacyl ether (VGE), is often used. researchgate.netresearchgate.net Comparing the reactivity of GGE and VGE helps to elucidate the role of the free phenolic hydroxyl in reactions such as lignin depolymerization, where it can participate in the formation of reactive quinone methide intermediates. researchgate.net

Molecular modeling studies also utilize these model compounds to investigate interactions at the atomic level. For instance, the adsorption of a threo guaiacyl β-O-4 dimer onto a cellulose (B213188) surface has been simulated to understand the non-covalent interactions between lignin and cellulose in the plant cell wall. nih.gov These studies have highlighted the importance of van der Waals and hydrogen bonding interactions in the assembly of these biopolymers. nih.gov

The development of these model compounds allows for detailed mechanistic studies, such as investigating the stereopreference of radical attack during bleaching processes or the cleavage of the β-O-4 bond under different conditions. researchgate.net

Application of Chiral Auxiliaries in Synthetic Routes

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. researchgate.net While the direct application of chiral auxiliaries specifically for the synthesis of this compound is not extensively detailed in the provided context, the principles of their use are highly relevant to achieving stereoselective synthesis in similar systems.

The general strategy involves attaching a chiral auxiliary to an achiral substrate to create a chiral intermediate. youtube.com This intermediate then undergoes a diastereoselective reaction, where the chiral auxiliary directs the approach of a reagent to one face of the molecule over the other. researchgate.net After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. researchgate.net

A key aspect of using chiral auxiliaries is their ability to provide a strong bias for enolate diastereoface selection in bond formation. researchgate.net Many effective chiral auxiliaries are derived from readily available and inexpensive natural sources. researchgate.net For example, in the synthesis of other complex molecules, chiral auxiliaries have been used to stereoselectively construct key building blocks. nih.gov The choice of the chiral auxiliary and the reaction conditions can be crucial in determining the stereoselectivity of the reaction.

Advanced Analytical Approaches for the Characterization of Threo Guaiacylglycerol in Complex Matrices

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules like threo-guaiacylglycerol (B1142452). tjnpr.org It provides comprehensive information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. tjnpr.orgnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to obtain a complete structural assignment. tjnpr.orgnih.gov For complex samples, acetylation of the molecule is a common practice to improve chemical shift dispersion, which aids in resolving overlapping signals. usda.gov

¹H NMR and ¹³C NMR Fine Structure Analysis

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the structure of this compound. The chemical shifts in these spectra are highly sensitive to the electronic environment of each nucleus, allowing for the differentiation of various functional groups and the carbon skeleton. ethernet.edu.et

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through spin-spin coupling patterns. organicchemistrydata.org For instance, the protons in the glycerol (B35011) side chain and the aromatic ring of this compound will have characteristic chemical shifts and coupling constants that aid in their assignment.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including quaternary carbons which are not visible in the ¹H NMR spectrum. oregonstate.edu The chemical shifts in the ¹³C spectrum are spread over a wider range than in the ¹H spectrum, often leading to better resolution of individual signals. oregonstate.edu Specific regions in the ¹³C NMR spectrum are indicative of carbonyl, olefinic, and aliphatic carbons. ajol.info

Detailed analysis of the fine structure, including coupling constants in ¹H NMR and precise chemical shifts in both ¹H and ¹³C NMR, allows for the differentiation between the threo and erythro diastereomers of guaiacylglycerol (B1216834). researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Guaiacylglycerol Derivatives Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard. The exact values can vary depending on the solvent and specific derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Ring | ||

| H-2' | 6.8 - 7.0 | 110 - 112 |

| H-5' | 6.7 - 6.9 | 118 - 120 |

| H-6' | 6.8 - 7.0 | 115 - 117 |

| C-1' | - | 130 - 132 |

| C-2' | - | 110 - 112 |

| C-3' | - | 145 - 147 |

| C-4' | - | 146 - 148 |

| C-5' | - | 118 - 120 |

| C-6' | - | 115 - 117 |

| Glycerol Side Chain | ||

| H-α | 4.8 - 5.0 | 72 - 74 |

| H-β | 4.1 - 4.3 | 85 - 87 |

| H-γa | 3.5 - 3.7 | 60 - 62 |

| H-γb | 3.4 - 3.6 | 60 - 62 |

| C-α | - | 72 - 74 |

| C-β | - | 85 - 87 |

| C-γ | - | 60 - 62 |

| Methoxy (B1213986) Group | ||

| OCH₃ | 3.8 - 3.9 | 55 - 56 |

This table is a generalized representation based on typical chemical shift ranges for guaiacylglycerol-type structures.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of molecules like this compound, especially when dealing with signal overlap in 1D spectra. nih.govmdpi.com These techniques provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing out the spin systems within the glycerol side chain and the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These are heteronuclear 2D techniques that correlate directly bonded proton and carbon atoms. sdsu.eduyoutube.com They are essential for assigning the carbon signals based on the already assigned proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com HMBC is invaluable for connecting different structural fragments of the molecule, such as linking the glycerol side chain to the guaiacyl aromatic ring. researchgate.net

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, not just those that are directly coupled. youtube.com It can be particularly useful for identifying all the protons belonging to the glycerol moiety from a single, well-resolved proton resonance.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, which is critical for determining the relative stereochemistry, such as differentiating between the threo and erythro isomers. ipb.pt

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved. nih.gov

Mass Spectrometry (MS) Techniques for Identification and Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is widely used for the identification and quantification of this compound in various matrices due to its high sensitivity and specificity. tjnpr.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like this compound, derivatization is required to increase their volatility. A common derivatization method is silylation, which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. researchgate.net

In GC-MS analysis, the derivatized sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification by comparison with mass spectral libraries. researchgate.net GC-MS has been successfully used to identify this compound derivatives in complex mixtures, such as those released from plant cell walls. researchgate.net Pyrolysis-GC/MS is another application where the thermal degradation products of larger structures containing guaiacylglycerol moieties can be analyzed. ncsu.edu

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized Guaiacylglycerol

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | HP-5MS or similar non-polar capillary column |

| Injection Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Temperature ramp (e.g., 50 °C to 300 °C at 10 °C/min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 - 250 °C |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 50 - 650 |

These parameters are illustrative and may require optimization for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-HRMS) for Complex Samples

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound in complex biological matrices, as it generally does not require derivatization. nih.gov The sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer.

LC-MS/MS (Tandem Mass Spectrometry): This technique uses two stages of mass analysis (MS/MS) to increase selectivity and sensitivity. youtube.com In the first stage, the precursor ion corresponding to this compound is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in the presence of co-eluting interferences. nih.gov

UPLC-HRMS (Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry): UPLC utilizes smaller stationary phase particles, leading to higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. researchgate.net When coupled with a high-resolution mass spectrometer (such as Orbitrap or TOF), it allows for the accurate mass measurement of the parent and fragment ions. nih.gov This high mass accuracy facilitates the determination of the elemental composition of the ions, providing a high degree of confidence in the identification of this compound and its metabolites in complex samples like plant extracts. nih.govnih.gov

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) for Rapid Profiling

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. nih.govresearchgate.net The sample is placed in an open-air environment between the DART ion source and the mass spectrometer inlet. A heated gas stream containing metastable atoms or molecules desorbs and ionizes the analytes from the sample surface.

DART-MS is particularly useful for the high-throughput screening of samples for the presence of this compound. researchgate.net Its ability to provide rapid results makes it a valuable tool for applications such as the initial profiling of natural product extracts or monitoring chemical reactions in real-time. nih.gov While generally less quantitative than LC-MS, DART-MS provides a quick qualitative or semi-quantitative assessment. nih.gov

Computational Modeling and Simulation Studies of Threo Guaiacylglycerol Interactions

Molecular Dynamics Simulations of Lignin (B12514952) Dimer Adsorption onto Cellulose (B213188)

Molecular dynamics (MD) simulations have been employed to investigate the adsorption of a threo-guaiacylglycerol-β-guaiacyl ether dimer, a representative model of the most common linkage in lignin (β-O-4), onto cellulose surfaces. These studies provide a dynamic view of the assembly process between these two critical plant cell wall polymers. nih.govresearchgate.net

Simulations examining the adsorption of the threo-guaiacyl β-O-4 dimer onto different crystallographic faces of cellulose Iβ (the native form in wood cell walls) reveal that the process is energetically favorable on all surfaces studied, including the (200), (110), and (1-10) faces. nih.gov This suggests that from an energetic standpoint, the initial deposition of lignin precursors onto cellulose fibers is a non-specific process. nih.gov

Despite the similar adsorption energies across different faces, the specific geometry and energetic details of the interaction are surface-dependent. nih.govresearchgate.net A notable finding is the tendency of the lignin dimer to adopt a "flat" adsorption geometry. This is a result of stacking interactions between the aromatic rings of the guaiacyl units and the C-H groups of the cellulose chains. nih.gov These dispersive forces promote a parallel orientation of the lignin aromatic rings relative to the cellulose surface, an observation that aligns with experimental data. nih.gov This parallel arrangement is particularly prominent on the hydrophobic (200) face of the cellulose crystal. nih.govresearchgate.net

The simulations identify numerous potential adsorption sites on the cellulose surface, indicating a complex and varied interaction landscape. nih.gov The flexibility of the β-O-4 linkage allows the dimer to adopt various conformations, facilitating its interaction with the topographically distinct cellulose surfaces. researchgate.net

| Cellulose Surface Face | Adsorption Characteristics | Dominant Interaction Type | Observed Lignin Orientation |

|---|---|---|---|

| (200) | Energetically favorable; numerous adsorption sites | Van der Waals interactions (stacking) | Preferential parallel orientation of aromatic rings to the surface |

| (110) | Energetically favorable; similar energy to other faces | Hydrogen bonding interactions | Surface-dependent geometry |

| (1-10) | Energetically favorable; similar energy to other faces | Hydrogen bonding interactions | Surface-dependent geometry |

Energy Calculations of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

The nature of these stabilizing interactions, however, varies significantly with the specific surface.

Van der Waals Forces : These are the predominant contributors to the adsorption on the (200) face of cellulose. nih.gov The flat, hydrophobic nature of this surface facilitates stacking interactions between the aromatic rings of the lignin dimer and the glucose rings of cellulose. nih.govresearchgate.net

Hydrogen Bonding : On the more hydrophilic (110) and (1-10) faces, which present more exposed hydroxyl groups, hydrogen bonding plays a major role in the adsorption process. nih.gov

| Interaction System | Interaction Type | Calculated Energy Contribution | Governing Factor |

|---|---|---|---|

| Lignin Dimer - Cellulose (200) Face | Van der Waals Forces | Predominant | Stacking of aromatic rings on hydrophobic surface |

| Lignin Dimer - Cellulose (110) / (1-10) Faces | Hydrogen Bonding | Major | Interaction with exposed cellulose hydroxyl groups |

| Intramolecular (within Lignin Dimer) | Hydrogen Bonding | Stabilizing for low-energy conformers | Interaction between hydroxyl H and methoxy (B1213986) O |

| Intramolecular (within Lignin Dimer) | Steric Interactions | Dominant for conformational preference | Repulsion between bulky aromatic groups |

Prediction of Lignin Polymerization and Assembly Processes

Due to the inherent complexity and heterogeneity of the lignin polymer, which makes its precise structure determination unfeasible, computational chemistry provides an invaluable alternative for modeling its formation. researchgate.net Simulations can mimic the processes involved in lignin polymerization, offering predictive insights into the macromolecular structure. researchgate.net

By using experimentally derived parameters, computational models have been constructed to represent a generalized lignin polymer. researchgate.net These models predict that lignin forms a flexible and closely packed structure. This dense architecture is attributed to the prevalence of β-O-4 linkages, which, unlike other linkage types, allow for closer stacking of the aromatic rings. researchgate.net

The conformational behavior of diastereomers like the threo and erythro forms of the guaiacyl β-O-4 dimer is a key input for these larger-scale polymerization models. The finding that the threo form favors an extended conformation influences the potential shape and packing of the resulting polymer chain. researchgate.net

Furthermore, recent biological studies have identified that dirigent proteins (DPs) are essential for guiding the localized polymerization of lignin in specific cellular domains, such as the Casparian strip in plant roots. nih.gov These proteins are believed to mediate the polymerization process, ensuring the correct assembly and placement of the lignin polymer. nih.gov Future computational models of lignin polymerization will likely need to incorporate the directing influence of such proteins to accurately predict the assembly of specialized lignin structures in the cell wall.

Emerging Research Frontiers and Future Directions for Threo Guaiacylglycerol Studies

Elucidation of Undefined Lignin (B12514952) Structural Elements and Sequences

The complex and irregular structure of lignin presents a significant challenge to its detailed characterization. While major inter-unit linkages are known, the precise arrangement and frequency of various structural elements, including the stereochemistry of β-O-4' linkages like threo-guaiacylglycerol (B1142452), remain areas of active investigation. Advanced analytical techniques are crucial for a more complete understanding of lignin's native structure.

Recent research has focused on the application of sophisticated analytical methods to unravel the intricacies of lignin's architecture. Quantitative 2D NMR (HSQC) has emerged as a powerful, non-destructive tool for the simultaneous detection and quantification of different inter-unit linkages within lignin. nih.govuu.nl By using the guaiacyl C2 and syringyl C2-C6 signals as internal standards, researchers can achieve reproducible and accurate measurements of various bonds. nih.govuu.nlweebly.com This methodology has been successfully applied to a range of lignins, including those from softwoods, hardwoods, and technical lignins, providing valuable data that is comparable to previous findings. nih.govuu.nl

Further detailed structural information can be obtained through a combination of techniques. For instance, a comprehensive analysis of wheat straw lignin utilized analytical pyrolysis, 2D-NMR, and derivatization followed by reductive cleavage (DFRC). nih.gov This multi-faceted approach revealed a p-hydroxyphenyl-guaiacyl-syringyl lignin with an H:G:S ratio of 6:64:30. nih.gov The primary substructures were identified as β-O-4'-ethers, constituting approximately 75% of the linkages, with phenylcoumarans making up around 11%. nih.gov

The stereochemistry of the β-O-4' linkage, specifically the ratio of erythro to threo isomers, is a critical structural characteristic of lignin. researchgate.net Studies have shown a strong correlation between the syringyl/guaiacyl (S/G) ratio and the erythro/threo ratio. fao.org In hardwoods, the erythro form is predominant and its proportion increases with a higher methoxyl content and S/V ratio (the molar ratio of syringaldehyde (B56468) and syringic acid to vanillin (B372448) and vanillic acid). fao.org Conversely, softwoods exhibit a more balanced proportion of erythro and threo forms. fao.org This stereochemical variation is thought to be linked to the processes of lignin formation. fao.org The reactivity of these isomers during processes like alkaline delignification also differs, with the erythro isomer generally degrading faster than the threo isomer. nih.govresearchgate.net

Molecular dynamics simulations have also been employed to investigate the interaction between lignin model compounds and cellulose (B213188) at an atomic level. nih.gov These studies, using a threo guaiacyl β-O-4 dimer as a model, have explored the adsorption of lignin onto different cellulose surfaces. nih.gov The findings suggest that while the adsorption energy is similar across various cellulose faces, the nature of the interaction is surface-dependent, with van der Waals forces dominating on some surfaces and hydrogen bonding on others. nih.gov A key observation is the tendency for lignin's aromatic rings to align parallel to the cellulose surface, a finding consistent with experimental data. nih.gov

Optimization of Lignin Depolymerization for Biorefinery Applications and Sustainable Chemical Production

Lignin, a complex aromatic biopolymer, represents a vast and underutilized renewable resource. Its depolymerization into smaller, value-added aromatic compounds is a cornerstone of developing sustainable biorefineries and chemical industries. researchgate.netmdpi.com The focus of current research is on breaking down the recalcitrant and heterogeneous structure of lignin by targeting its chemical bonds, particularly the abundant β-O-4' aryl ether linkages found in structures like this compound. researchgate.netmdpi.commdpi.com

Various strategies are being explored to achieve efficient and selective lignin depolymerization. Catalytic approaches, both chemical and enzymatic, have shown promise. For instance, polyoxometalates (POMs) have been used as catalysts for the oxidative depolymerization of lignin. nih.gov Pretreatment of lignin with agents like formaldehyde (B43269) can protect the aryl ether linkages, leading to a two- to three-fold increase in the yield of aromatic monomers compared to untreated lignin. nih.gov Enzymatic catalysis offers a milder alternative to traditional chemical methods. researchgate.net Artificial heme enzymes have been designed that can catalyze the bioconversion of lignin model compounds like guaiacylglycerol-β-guaiacyl ether (GGE), leading to bond cleavage and the formation of various products. researchgate.net Bacterial β-etherase pathway enzymes have also demonstrated the ability to cleave β-ether bonds in lignin polymers, releasing guaiacyl, syringyl, and tricin (B192558) monomers. nih.govnih.gov

The ultimate goal of lignin depolymerization in a biorefinery context is the production of sustainable chemicals and biofuels. rsc.org For example, the aromatic compounds harvested from lignin can be used as building blocks for various chemicals. researchgate.net Furthermore, the depolymerized lignin can be converted into lipids by microorganisms like Rhodococcus opacus for biofuel production. frontiersin.org The efficiency of this bioconversion is enhanced by pretreatments that effectively depolymerize the lignin. frontiersin.org Glycerol (B35011), a byproduct of biodiesel production, is another key platform chemical for sustainable production, and its hydrogenolysis can yield valuable products like acetol, ethylene (B1197577) glycol, and propanediol. rsc.orgresearchgate.net Life cycle assessments of these bio-based production routes are crucial to ensure their environmental sustainability compared to fossil fuel-based alternatives. rsc.org

Advanced Approaches for Characterizing Lignin in Situ and Understanding its Microstructure

Understanding the intricate three-dimensional structure of lignin within the plant cell wall is crucial for developing effective biomass conversion technologies. Researchers are increasingly employing advanced analytical techniques to characterize lignin in situ and gain insights into its microstructure, including the distribution and conformation of key substructures like this compound.

One of the most powerful tools for in situ lignin analysis is two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, particularly Heteronuclear Single Quantum Coherence (HSQC) NMR. nih.govuu.nlresearchgate.net This non-destructive technique allows for the direct observation and quantification of various inter-unit linkages within the native lignin polymer without the need for isolation, which can alter its structure. nih.govuu.nl Quantitative HSQC (QQ-HSQC) methods have been developed to accurately determine the abundance of different linkages, such as β-O-4', β-5', and 5-5', by using specific signals from the aromatic rings as internal standards. nih.govuu.nlweebly.com These analyses have provided detailed information on the lignin composition of various plant species and have been instrumental in understanding how lignin structure varies between softwoods, hardwoods, and grasses. nih.govresearchgate.net

The stereochemistry of the β-O-4' linkage, specifically the ratio of erythro to threo isomers, is another critical aspect of lignin's microstructure that influences its properties and reactivity. researchgate.net Ozonation has been utilized as a method to quantitatively analyze the erythro/threo ratio of β-O-4' structures. researchgate.netfao.org This method has revealed that the stereochemical configuration is retained in the oxidation products, with the erythro form of guaiacylglycerol-β-aryl ethers yielding erythronic acid and the threo isomer forming threonic acid. researchgate.net Such analyses have demonstrated a strong correlation between the syringyl/guaiacyl ratio and the erythro/threo ratio in hardwoods. fao.org

Molecular modeling and simulations provide a complementary approach to experimental techniques for studying lignin's microstructure and its interactions with other cell wall components. nih.gov Molecular dynamics simulations have been used to investigate the adsorption of a threo guaiacyl β-O-4 dimer, a model for a lignin segment, onto cellulose surfaces. nih.gov These simulations have provided insights into the preferred orientations and binding energies, revealing that van der Waals interactions and hydrogen bonding play crucial roles in the lignin-cellulose assembly. nih.gov The results have shown a tendency for the lignin aromatic rings to orient parallel to the cellulose surface, which is consistent with experimental observations. nih.gov

Novel Synthetic Routes for Stereoisomerically Pure Lignin Models

The synthesis of stereoisomerically pure lignin model compounds, such as this compound and its derivatives, is essential for a variety of research applications. These pure compounds serve as standards for analytical studies, allow for detailed investigations into the mechanisms of lignin degradation and modification, and are crucial for understanding the structure-activity relationships of lignans. researchgate.netresearchgate.netresearchgate.net

Several synthetic routes have been developed to obtain guaiacylglycerol-β-guaiacyl ether, a key β-O-4 model compound. researchgate.net One common approach involves a multi-step synthesis starting from guaiacol (B22219). researchgate.net A key step in this synthesis is the condensation reaction between 4-(α-bromoacetyl)-guaiacol and guaiacol. researchgate.net Variations of this general strategy have been employed to produce different stereoisomers.

The synthesis of specific stereoisomers, such as the erythro and threo forms of guaiacylglycerol-8-O-4'-(sinapyl alcohol) ether, often requires careful control of reaction conditions and purification steps. researchgate.net A reported synthetic route for this compound involves a series of reactions including nucleophilic substitution, aldol-type condensation, reduction, and protection/deprotection steps. researchgate.net The separation of the erythro and threo isomers is typically achieved through chromatographic techniques like preparative thin-layer chromatography (TLC) or column chromatography. researchgate.net

The development of novel synthetic strategies is an ongoing area of research, driven by the need for more efficient and versatile methods. iiserpune.ac.innih.gov For example, new catalytic systems are being explored to facilitate key bond-forming reactions. iiserpune.ac.in The use of gold/silver catalysis for N-glycosylation in the synthesis of nucleoside analogues is one such example of a novel approach that could potentially be adapted for the synthesis of other complex molecules. iiserpune.ac.in The development of computational tools to predict reaction pathways and identify low-energy reaction mechanisms is also a promising avenue for designing new synthetic routes. nih.gov

The availability of stereoisomerically pure lignin model compounds is critical for advancing our understanding of lignin chemistry. These compounds allow for precise studies on the reactivity of different linkages and stereoisomers, which is essential for developing more effective lignin depolymerization and valorization strategies.

Investigating the Role of this compound in Plant Stress Responses and Cell Wall Remodeling

While this compound is primarily recognized as a component of lignin, its potential involvement in plant stress responses and cell wall remodeling is an emerging area of interest. The plant cell wall is a dynamic structure that undergoes significant changes in response to both biotic and abiotic stresses, and these modifications are crucial for plant survival and adaptation. nih.govjipb.net